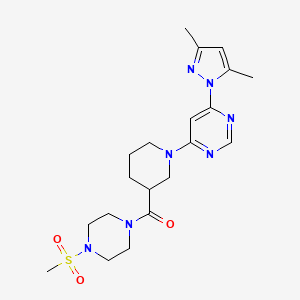

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O3S/c1-15-11-16(2)27(23-15)19-12-18(21-14-22-19)25-6-4-5-17(13-25)20(28)24-7-9-26(10-8-24)31(3,29)30/h11-12,14,17H,4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXALQZYNRFBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

- Pyrazole Ring : The presence of the 3,5-dimethyl-1H-pyrazole moiety enhances the compound's interaction with biological targets.

- Pyrimidine and Piperidine Moieties : These rings contribute to the compound's ability to modulate various biological pathways.

- Methylsulfonyl Group : This functional group is known for enhancing solubility and bioavailability.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many derivatives of pyrimidine and pyrazole have been shown to inhibit key enzymes involved in disease processes, particularly in cancer and infectious diseases .

- Kinase Inhibition : The compound may target specific kinases, which are crucial in signal transduction pathways. For instance, studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of various kinases related to cancer progression .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes some key findings regarding the biological activity of related compounds:

| Compound Name | Target | IC50 Value (nM) | Activity |

|---|---|---|---|

| Purfalcamine | PfCDPK1 | 17 | Antiplasmodial |

| ML10 | PfPKG | 2.1 | Antimalarial |

| Compound A | AChE | ND | Enzyme Inhibitor |

| Compound B | Urease | ND | Enzyme Inhibitor |

ND = Not Determined

Case Study 1: Anticancer Potential

A study investigating pyrazolo[1,5-a]pyrimidines highlighted their anticancer potential through selective inhibition of cancer cell proliferation. The derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range. This suggests that the target compound may similarly possess anticancer properties due to its structural similarities .

Case Study 2: Antimalarial Activity

Research on structurally related compounds has revealed promising antimalarial activity. For example, inhibitors targeting PfGSK3 and PfPK6 have shown efficacy against Plasmodium falciparum, indicating that similar compounds could be developed from the target structure . The mechanism involves disrupting critical signaling pathways necessary for the parasite's lifecycle.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent , particularly in the development of drugs targeting specific biological pathways.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds can act as anticancer agents . For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural features of the compound suggest that it may interact with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases, which are critical for cell cycle regulation and tumor growth .

Antimycobacterial Properties

Recent studies have highlighted the potential of similar compounds in combating mycobacterial infections, including tuberculosis. The structure of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone suggests it could serve as a scaffold for developing new antimycobacterial agents. Research has demonstrated that modifications to the pyrazole and pyrimidine moieties can enhance activity against Mycobacterium tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

Key Structural Features

The presence of the pyrazole and pyrimidine rings contributes to the compound's biological activity. Modifications at specific positions on these rings can significantly alter potency and selectivity against various targets. For instance:

- Substituents on the piperidine ring may influence binding affinity to target proteins.

- The methylsulfonyl group can enhance solubility and bioavailability, critical factors in drug design.

Case Studies

Several studies have explored similar compounds with varying substituents to establish their efficacy:

- A study reported that compounds with a methylsulfonyl group exhibited improved solubility and enhanced activity against specific protein kinases involved in cancer cell signaling pathways .

- Another investigation focused on the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidines, revealing that specific substitutions led to increased potency against Mycobacterium tuberculosis .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

a. Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives

- Target Compound : Pyrimidine core with a 3,5-dimethylpyrazole substituent.

- Analog from : “(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone” replaces the pyrimidine with a pyrazolo[3,4-d]pyrimidine core. This modification introduces a fused bicyclic system, which may enhance π-π stacking interactions in hydrophobic binding pockets .

- Patent Compound (): {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone also utilizes a pyrazolo[3,4-d]pyrimidine core. The addition of a phenyl group and methanesulfonyl substituent may improve target affinity but reduce metabolic stability compared to the target compound .

b. Piperidine vs. Azetidine Linkers

- Target Compound : Piperidin-3-yl linker.

- Analog from : “[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone” substitutes piperidine with a smaller azetidine ring. The reduced ring size (4-membered vs. 6-membered) may alter conformational flexibility and binding kinetics .

Substituent Variations on Piperazine

- Target Compound : 4-(Methylsulfonyl)piperazine.

- Analog from : 4-(Cyclopropylsulfonyl)piperazine.

- Analog from : Compound 51d in features a 4-(methylsulfonyl)phenylpiperidine group. The phenyl spacer may enhance hydrophobic interactions but increase molecular weight (MW: ~500 g/mol vs. 419.5 g/mol for the target) .

Data Table: Key Structural and Molecular Features

Implications of Structural Differences

- Target Affinity : The pyrimidine core in the target compound may offer a balance between binding affinity and metabolic stability compared to bulkier pyrazolo[3,4-d]pyrimidine derivatives .

- Solubility : The methylsulfonyl group on piperazine enhances aqueous solubility, whereas cyclopropylsulfonyl () or aryl groups () may prioritize lipophilicity for membrane penetration .

- Synthetic Accessibility : Piperidine linkers (as in the target compound) are generally easier to functionalize than azetidines, which require specialized ring-closing strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.